molecular formula C20H20N2O4S2 B2622236 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1787880-85-6

4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2622236
CAS No.: 1787880-85-6
M. Wt: 416.51
InChI Key: WEFGWAJUAIAMQF-UHFFFAOYSA-N
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Description

4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves multiple steps, typically starting with the preparation of the benzothiazole derivative. Common synthetic pathways include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, often optimized for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Scientific Research Applications

4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications .

Properties

IUPAC Name

4-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-13-10-15(11-19(24)25-13)26-14-6-8-22(9-7-14)18(23)12-27-20-21-16-4-2-3-5-17(16)28-20/h2-5,10-11,14H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFGWAJUAIAMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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